molecular formula C20H20N2O5 B2997606 5-(furan-2-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)isoxazole-3-carboxamide CAS No. 2034600-32-1

5-(furan-2-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2997606
CAS No.: 2034600-32-1
M. Wt: 368.389
InChI Key: GFRMBOFEDOCHNU-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-14-6-7-15-13(10-14)4-2-8-20(15,24)12-21-19(23)16-11-18(27-22-16)17-5-3-9-26-17/h3,5-7,9-11,24H,2,4,8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRMBOFEDOCHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Furan-2-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H21N3O4\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{4}

This structure includes a furan ring and an isoxazole moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole and furan rings exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of isoxazole showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against tumor cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research suggests that it may modulate neurotransmitter systems and exert antioxidant effects that protect neuronal cells from oxidative stress. The presence of the tetrahydronaphthalene moiety is believed to enhance its neuroprotective properties by improving blood-brain barrier permeability .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Induction of Apoptosis : By activating caspases and other apoptotic factors, the compound promotes programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value less than 10 µM across multiple assays. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. The results suggest that it could be a candidate for further investigation in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50)Mechanism of Action
Antitumor<10 µMInduces apoptosis; inhibits proliferation
NeuroprotectiveN/AModulates neurotransmitters; antioxidant
Anti-inflammatoryN/AInhibits pro-inflammatory cytokines

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